molecular formula C19H24N8 B2634576 N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine CAS No. 2097903-27-8

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine

Cat. No.: B2634576
CAS No.: 2097903-27-8
M. Wt: 364.457
InChI Key: XUTDNNGJQRHPIE-UHFFFAOYSA-N
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Description

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a complex organic compound featuring a triazolopyrimidine core linked to a tetrahydroquinazoline moiety via a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The tetrahydroquinazoline moiety is then introduced via nucleophilic substitution reactions, often using piperidine derivatives as intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Key considerations include the availability of starting materials, reaction time, temperature control, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and can be used in various organic synthesis reactions.

Biology and Medicine

In biological and medicinal research, N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.

    Triazolopyridine: Shares structural similarities and is used in similar applications.

    Quinazoline derivatives: Known for their therapeutic potential, particularly in cancer treatment.

Uniqueness

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine stands out due to its unique combination of structural features, which confer specific reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.

This detailed overview highlights the significance of this compound in various fields of research and industry

Properties

IUPAC Name

5-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8/c1-13-10-17(27-19(24-13)22-12-23-27)25-14-6-8-26(9-7-14)18-15-4-2-3-5-16(15)20-11-21-18/h10-12,14,25H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTDNNGJQRHPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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